1-(2-Nitrophenyl)piperazine hydrochloride
Overview
Description
1-(2-Nitrophenyl)piperazine hydrochloride is a chemical compound with the molecular formula C10H13N3O2•HCl It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
The synthesis of 1-(2-Nitrophenyl)piperazine hydrochloride typically involves the reaction of 2-nitroaniline with piperazine. The process can be summarized as follows:
Starting Materials: 2-nitroaniline and piperazine.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions.
Procedure: 2-nitroaniline is dissolved in the solvent, and piperazine is added to the solution. The mixture is heated under reflux for several hours.
Isolation: After the reaction is complete, the solvent is evaporated, and the product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Formation of Hydrochloride Salt: The purified product is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by filtration and dried.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to increase efficiency and yield.
Chemical Reactions Analysis
1-(2-Nitrophenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with different substituents.
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, iron powder, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Nitrophenyl)piperazine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential activity as central nervous system agents.
Biological Studies: The compound is used in studies to understand the interaction of piperazine derivatives with biological targets, such as receptors and enzymes.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Analytical Chemistry: The compound is used as a reagent in various analytical techniques, including chromatography and spectroscopy.
Mechanism of Action
The mechanism of action of 1-(2-Nitrophenyl)piperazine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can also interact with biological membranes, affecting their properties and functions.
Comparison with Similar Compounds
1-(2-Nitrophenyl)piperazine hydrochloride can be compared with other piperazine derivatives, such as:
1-(4-Nitrophenyl)piperazine: Similar structure but with the nitro group in the para position, leading to different chemical and biological properties.
1-(2-Chlorophenyl)piperazine: Contains a chlorine atom instead of a nitro group, resulting in different reactivity and applications.
1-(2-Methoxyphenyl)piperazine: Contains a methoxy group, which affects its solubility and interaction with biological targets.
Properties
IUPAC Name |
1-(2-nitrophenyl)piperazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2.ClH/c14-13(15)10-4-2-1-3-9(10)12-7-5-11-6-8-12;/h1-4,11H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXNQTQDJNJPGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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